molecular formula C6H7BrS B1589064 3-(2-Bromoethyl)thiophene CAS No. 57070-76-5

3-(2-Bromoethyl)thiophene

Cat. No.: B1589064
CAS No.: 57070-76-5
M. Wt: 191.09 g/mol
InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)thiophene: is an organic compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoethyl group attached to the third carbon of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)thiophene in chemical reactions involves the activation of the bromoethyl group, which acts as a leaving group in substitution and coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions .

Properties

IUPAC Name

3-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZUHTDYDIRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446798
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-76-5
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?

A1: this compound serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.

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